Excited-State Dipole Moment Change (Δμ) Defines Charge-Transfer vs. π,π* Character
CN-pet exhibits a dipole moment change (Δμ) of 12.5 D upon photoexcitation, firmly placing it in the charge-transfer (CT) excited-state regime. In contrast, unsubstituted terthiophene (3T) shows Δμ ≈ 0 D, H-pet shows 7.9 D, and MeO-pet shows 6.7 D, all consistent with a π,π* excited state [1]. Only NH2-pet (14.7 D) and NMe2-pet (16.0 D) exhibit comparably large Δμ values, confirming that the cyano substituent is sufficient to induce CT character comparable to strong electron-donating groups [1].
| Evidence Dimension | Dipole moment change upon photoexcitation (Δμ, Debye) |
|---|---|
| Target Compound Data | 12.5 D |
| Comparator Or Baseline | 3T (unsubstituted terthiophene): 0 D; H-pet: 7.9 D; MeO-pet: 6.7 D; NH₂-pet: 14.7 D; NMe₂-pet: 16.0 D |
| Quantified Difference | ΔΔμ = +12.5 D vs. 3T; +4.6 D vs. H-pet; +5.8 D vs. MeO-pet; −2.2 D vs. NH₂-pet; −3.5 D vs. NMe₂-pet |
| Conditions | Lippert-Mataga analysis from steady-state fluorescence in cyclohexane, CHCl₃, CH₂Cl₂, CH₃CN; Onsager radius a = 6.2 Å; room temperature |
Why This Matters
A Δμ > 10 D is the experimental hallmark of a CT excited state; procurement of CN-pet over H-pet or MeO-pet is mandatory for any study or device requiring intramolecular charge separation.
- [1] Clarke, T. M.; Gordon, K. C.; Kwok, W. M.; et al. Tuning from π,π* to Charge-Transfer Excited States in Styryl-Substituted Terthiophenes: An Ultrafast and Steady-State Emission Study. J. Phys. Chem. A 2006, 110 (24), 7696–7702. View Source
